molecular formula C10H18N4O B11738794 1-methyl-3-(pentylamino)-1H-pyrazole-5-carboxamide

1-methyl-3-(pentylamino)-1H-pyrazole-5-carboxamide

Cat. No.: B11738794
M. Wt: 210.28 g/mol
InChI Key: OIIRYKWPIIWICE-UHFFFAOYSA-N
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Description

1-methyl-3-(pentylamino)-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(pentylamino)-1H-pyrazole-5-carboxamide typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of a substituted hydrazine with an appropriate carbonyl compound, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to reflux temperatures.

Industrial Production Methods

Industrial production of this compound may involve scalable solvent-free reactions to improve yield and reduce environmental impact. For instance, the reaction of hydrazine derivatives with ethyl acetoacetate under solvent-free conditions has been reported to yield pyrazole derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(pentylamino)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like bromine or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Bromine in an organic solvent.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-methyl-3-(pentylamino)-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 1-methyl-3-(pentylamino)-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various pathways.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenylpropylamine: Another pyrazole derivative with different substituents.

    1-methyl-3-(trifluoromethyl)-1H-pyrazole: A pyrazole derivative with a trifluoromethyl group.

Uniqueness

1-methyl-3-(pentylamino)-1H-pyrazole-5-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its pentylamino group may enhance its lipophilicity, affecting its interaction with biological membranes and targets .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-methyl-5-(pentylamino)pyrazole-3-carboxamide

InChI

InChI=1S/C10H18N4O/c1-3-4-5-6-12-9-7-8(10(11)15)14(2)13-9/h7H,3-6H2,1-2H3,(H2,11,15)(H,12,13)

InChI Key

OIIRYKWPIIWICE-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NN(C(=C1)C(=O)N)C

Origin of Product

United States

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